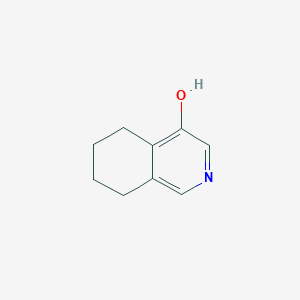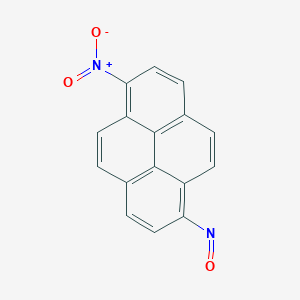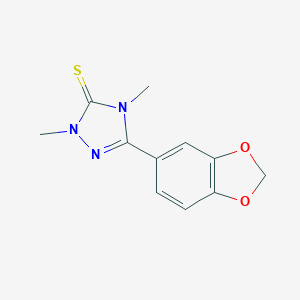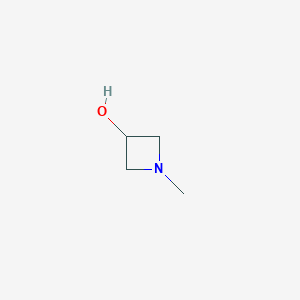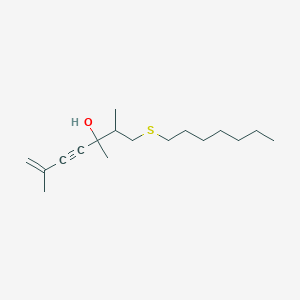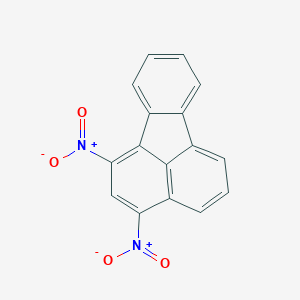
1,3-Dinitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. DNFA is a yellow powder that is insoluble in water and soluble in organic solvents. It is a potent mutagen and carcinogen, making it a valuable tool for studying the effects of environmental pollutants on DNA.
Mécanisme D'action
1,3-Dinitrofluoranthene is a potent mutagen and carcinogen due to its ability to intercalate into DNA and disrupt the normal structure of the double helix. This can lead to errors in DNA replication and repair, resulting in mutations and chromosomal abnormalities.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Dinitrofluoranthene are primarily related to its ability to cause DNA damage. This can lead to a variety of health effects, including cancer, birth defects, and developmental disorders. 1,3-Dinitrofluoranthene has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,3-Dinitrofluoranthene in lab experiments is its potent mutagenic and carcinogenic properties, which make it a valuable tool for studying the effects of environmental pollutants on DNA. However, its toxicity and potential health effects also make it difficult to work with, requiring strict safety protocols and careful handling.
Orientations Futures
There are several areas of future research that could be explored using 1,3-Dinitrofluoranthene. These include:
1. Investigating the mechanisms of DNA damage and repair caused by environmental pollutants, including 1,3-Dinitrofluoranthene.
2. Developing new methods for detecting and measuring DNA damage caused by environmental pollutants.
3. Studying the effects of 1,3-Dinitrofluoranthene on different types of cells and tissues, including those in the brain and nervous system.
4. Exploring the potential use of 1,3-Dinitrofluoranthene as a biomarker for exposure to environmental pollutants.
5. Developing new methods for reducing the toxicity and health effects of 1,3-Dinitrofluoranthene, while still maintaining its mutagenic and carcinogenic properties.
Méthodes De Synthèse
1,3-Dinitrofluoranthene can be synthesized through a variety of methods, including the nitration of fluoranthene with a mixture of nitric and sulfuric acid. The resulting compound can be purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
1,3-Dinitrofluoranthene is primarily used in scientific research to study the effects of environmental pollutants on DNA. It is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair. 1,3-Dinitrofluoranthene has been used in a variety of studies, including those investigating the effects of air pollution on human health and the mechanisms of DNA damage caused by cigarette smoke.
Propriétés
Numéro CAS |
110419-21-1 |
|---|---|
Nom du produit |
1,3-Dinitrofluoranthene |
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
1,3-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
Clé InChI |
FTDSPQWPNXVQHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
110419-21-1 |
Synonymes |
1,3-DINITROFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
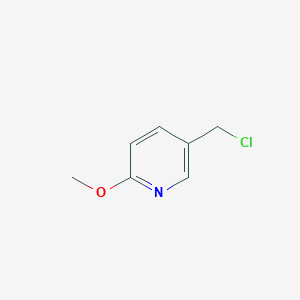

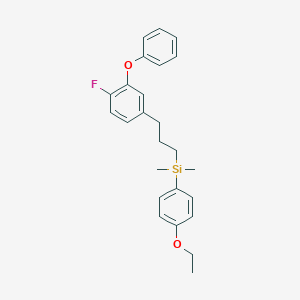

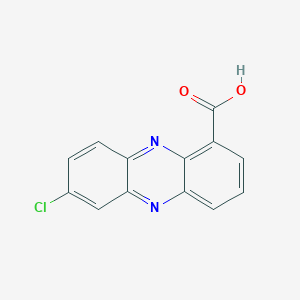
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

